4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
(5S,10S)-7-(4-Chlorobenzenesulfonyl)-10-methoxy-1-oxa-7-azaspiro[4.5]decane: This compound has a similar chlorobenzenesulfonyl group but differs in the other substituents.
Uniqueness
The uniqueness of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4The presence of both chlorobenzenesulfonyl and ethoxybenzoyl groups makes it a versatile compound for various chemical reactions and research applications .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-2-29-19-7-3-17(4-8-19)21(26)24-13-11-22(12-14-24)25(15-16-30-22)31(27,28)20-9-5-18(23)6-10-20/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMFHPPYDKKMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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